![molecular formula C14H8ClF3N2O3 B5311733 4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5311733.png)

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

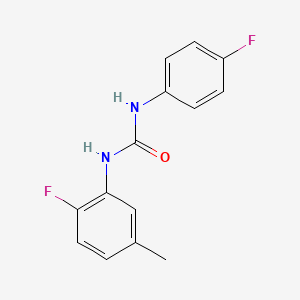

“4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the linear formula C14H9F3N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

“4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide” is a yellow solid . It is insoluble in water but more soluble in organic solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The trifluoromethyl group in this compound contributes to its pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. Some studies suggest that the trifluoromethyl group can enhance drug potency by influencing interactions with target proteins. Further investigations into its biological activity and mechanism of action are ongoing.

Organic Synthesis and Isocyanate Chemistry

4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a derivative of this compound, has been utilized in organic synthesis. It participates in the efficient synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Researchers have explored its reactivity and versatility in constructing complex molecules.

Benzylic Position Reactions

The benzylic position in this compound is chemically interesting. Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation . The resonance-stabilized benzylic radical plays a crucial role in these transformations. Understanding these reactions aids in designing synthetic routes and functionalizing aromatic compounds.

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Trifluoromethyl group-containing drugs have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can exhibit unique behaviors, leading to several applications in medicines .

Biochemical Pathways

It’s known that trifluoromethyl group-containing drugs can significantly affect pharmaceutical growth .

Pharmacokinetics

It’s known that the compound is a yellow solid at room temperature, insoluble in water, and more soluble in organic solvents . This suggests that its bioavailability could be influenced by these properties.

Result of Action

It’s known that trifluoromethyl group-containing drugs can exhibit numerous pharmacological activities .

Action Environment

It’s known that the compound should be stored well to avoid contact with oxygen, moisture, and other incompatible substances .

Propiedades

IUPAC Name |

4-chloro-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O3/c15-10-6-5-8(7-12(10)20(22)23)13(21)19-11-4-2-1-3-9(11)14(16,17)18/h1-7H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIVOERCGNHADM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(3-morpholinyl)-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide hydrochloride](/img/structure/B5311652.png)

![(2R*,3S*,6R*)-5-benzyl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311659.png)

![4-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5311664.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5311676.png)

![N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5311677.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(cyclopropylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5311689.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5311691.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5311714.png)

![5'-methyl-1-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5311741.png)

![3-methyl-7-{[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5311747.png)